molecular formula C6H13NO3 B014339 Leucine, 3-hydroxy- CAS No. 5817-22-1

Leucine, 3-hydroxy-

Cat. No. B014339
CAS RN: 5817-22-1
M. Wt: 147.17 g/mol
InChI Key: ZAYJDMWJYCTABM-ROLXFIACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of "Leucine, 3-hydroxy-" derivatives has been explored through biocatalytic methods, offering an alternative to chemical synthesis. For instance, Gao and Li (2021) demonstrated the biosynthesis of 3-Hydroxy-3-methylbutyrate (HMB), a compound related to "Leucine, 3-hydroxy-", from l-leucine using Escherichia coli as a whole-cell catalyst, achieving a maximum conversion rate of 80% under optimal conditions (Gao & Li, 2021).

Molecular Structure Analysis

The molecular structure of "Leucine, 3-hydroxy-" and its derivatives has been elucidated through various methods, including crystallography. Görbitz and Dalhus (1996) reported the redetermination of l-leucine at 120K, providing detailed insights into its molecular structure (Görbitz & Dalhus, 1996).

Chemical Reactions and Properties

The chemical reactivity and properties of "Leucine, 3-hydroxy-" have been studied through its involvement in various biochemical processes. For example, the modification of protein turnover by leucine and its metabolite HMB in muscle tissue highlights the compound's significant biochemical roles (Wilkinson et al., 2013).

Physical Properties Analysis

The physical properties of "Leucine, 3-hydroxy-" solutions, such as surface tension, have been investigated to understand its behavior in aqueous environments. Studies by Gliński et al. (2000) on the surface properties of aqueous solutions of L-leucine shed light on its weak surfactant nature and interactions with water (Gliński et al., 2000).

Chemical Properties Analysis

The chemical properties of "Leucine, 3-hydroxy-" have been characterized through studies on its stereochemistry and reactivity. Sunazuka et al. (1993) achieved the efficient asymmetric synthesis of the four stereoisomers of 3-hydroxyleucine, highlighting the compound's versatile chemical nature (Sunazuka et al., 1993).

Scientific Research Applications

Metabolic and Enzymatic Role

3-Hydroxy-3-methylglutaryl coenzyme A lyase (HMG-CoA lyase) deficiency, related to 3-hydroxy-leucine, is crucial in leucine degradation and ketone body formation. Its deficiency can cause metabolic acidosis and hypoglycemia, revealing the enzyme's vital role in metabolism (Durán et al., 1979).

Biocatalysis and Chemical Synthesis

Biocatalytic methods using l-leucine have been developed for synthesizing 3-Hydroxy-3-methylbutyrate (HMB), an important compound in food and pharmaceuticals. This process overcomes the limitations of chemical production methods and doesn't require an additional supply of adenosine triphosphate (ATP), demonstrating a novel application in chemical synthesis (Gao & Li, 2021).

Neurological Implications

3-Hydroxy-3-methylglutaryl-CoA lyase deficiency has been linked to severe leukoencephalopathy in adults, highlighting the enzyme's significance in neurological health. Diagnosis requires amino acid analysis in urine and serum, and patients have shown improvement with oral L-carnitine substitution (Bischof et al., 2004).

Nutritional Therapy

Nutritional therapy plays a pivotal role in managing 3-hydroxy-3-methylglutaric aciduria, a disorder of leucine caused by HMG-CoA lyase deficiency. Appropriate dietary intervention, particularly protein restriction and monitoring leucine levels, is essential for long-term patient care (Tong et al., 2014).

Future Directions

Leucine’s importance in human nutrition is far-reaching, and its potential to prevent muscle loss and enhance athletic performance warrants further investigation . Moreover, Leucine has been shown to benefit lipid metabolism, and insulin sensitivity, making it a promising strategy for preventing and treating metabolic diseases, including type 2 diabetes and obesity .

properties

IUPAC Name

(2S)-2-amino-3-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYJDMWJYCTABM-ROLXFIACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucine, 3-hydroxy-

CAS RN

5817-22-1, 6645-45-0
Record name beta-Hydroxyleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Hydroxyleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006645450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucine, 3-hydroxy-
Reactant of Route 2
Leucine, 3-hydroxy-
Reactant of Route 3
Leucine, 3-hydroxy-
Reactant of Route 4
Leucine, 3-hydroxy-
Reactant of Route 5
Leucine, 3-hydroxy-
Reactant of Route 6
Leucine, 3-hydroxy-

Citations

For This Compound
23
Citations
I Yoshida, O Søvik, L Sweetman… - Journal of …, 1985 - Taylor & Francis
The metabolism of leucine was studied in cultured human fibroblasts derived from patients with defects in each of the major steps in the catabolism of the amino acid. Intact fibroblasts …
G Dunn, GT Newbold, FS Spring - Journal of the Chemical Society …, 1949 - pubs.rsc.org
CULTURE filtrates of the mould Aspergillus JcEavus grown on a medium containing a casein hydrolysate and sodium chloride give a crude acidic product separable into two …
Number of citations: 37 0-pubs-rsc-org.brum.beds.ac.uk
G EKİNCİ - 2006 - openaccess.marmara.edu.tr
3-Hydroxy-3-methylglutaryl coenzyme A lyase deficiency, an inborn error of ketone body synthesis and leucine degradation, is a rare disorder. There are few reports demonstrating …
Number of citations: 0 openaccess.marmara.edu.tr
Y Yuan, W Zhang, J Pang, M Zhou, J Liu, J Zhao, J Sui… - Plos one, 2023 - journals.plos.org
Quercus mongolica is a common landscape, afforestation, and construction timber species in northern China with high ecological, economic, and ornamental value. Leaf senescence is …
Number of citations: 5 journals.plos.org
I Duttagupta, KC Ghosh, S Sinha - Studies in Natural Products Chemistry, 2016 - Elsevier
Progress in the subject of peptides and amino acids has enabled us to think beyond the standard 20 proteinogenic amino acids, the majority of which belong to a certain class of peptide …
G Ye, B Zhu, Z Yao, P Yin, X Lu, H Kong… - Journal of proteome …, 2012 - ACS Publications
The objective of present study was to offer insights into the metabolic responses of hepatocellular carcinoma (HCC) to surgical resection and the metabolic signatures latent in early …
Number of citations: 82 0-pubs-acs-org.brum.beds.ac.uk
R Udo, K Katsumata, H Kuwabara, M Enomoto… - Scientific reports, 2020 - nature.com
Colorectal cancer (CRC) has increasing global prevalence and poor prognostic outcomes, and the development of low- or less invasive screening tests is urgently required. Urine is an …
Number of citations: 24 0-www-nature-com.brum.beds.ac.uk
L Fernandes Silva, J Vangipurapu… - The Journal of …, 2021 - academic.oup.com
Objective To investigate the metabolite signature of albuminuria in individuals without diabetes or chronic kidney disease to identify possible mechanisms that result in increased …
M Shimizu - Nutraceutical and functional food regulations in the …, 2019 - Elsevier
A large-scale research project on food functions started in Japan in the early 1980s brought about the world’s first policy on legally approving functional food as “food for specified health …
L Xie, H Li, Z Zhong, J Guo, G Hu, Y Gao, Z Tong, M Liu… - Plants, 2022 - mdpi.com
Aluminum (Al) solubilizes into trivalent ions (Al 3+ ) on acidic soils, inhibiting root growth. Since about 13% of global rice cultivation is grown on acidic soils, improving Al tolerance in …
Number of citations: 1 0-www-mdpi-com.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.